molecular formula C12H17NO2 B2903862 [1-Benzyl-2-(hydroxymethyl)azetidin-2-yl]methanol CAS No. 2416243-67-7

[1-Benzyl-2-(hydroxymethyl)azetidin-2-yl]methanol

Cat. No.: B2903862
CAS No.: 2416243-67-7
M. Wt: 207.273
InChI Key: AMJJLEJVWSPDJJ-UHFFFAOYSA-N
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Description

[1-Benzyl-2-(hydroxymethyl)azetidin-2-yl]methanol is a chiral azetidine derivative that serves as a valuable scaffold in diversity-oriented synthesis (DOS) and medicinal chemistry research. Compounds based on the azetidine (four-membered nitrogen-containing ring) core are of significant interest for exploring new chemical space and developing novel bioactive molecules . The presence of multiple functional groups, including the benzyl group and hydroxymethyl substituents, makes this compound a versatile intermediate for further chemical diversification. It can be utilized in the construction of fused, bridged, or spirocyclic ring systems, which are privileged structures in drug discovery for targeting the central nervous system (CNS) and other therapeutic areas . As a building block, it enables researchers to study structure-activity relationships (SAR) and stereo-structure-activity relationships (SSAR) in the development of potential ligands and probes. This product is intended for research applications as a chemical intermediate and building block in organic synthesis. It is strictly for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-benzyl-2-(hydroxymethyl)azetidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c14-9-12(10-15)6-7-13(12)8-11-4-2-1-3-5-11/h1-5,14-15H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMJJLEJVWSPDJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1(CO)CO)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Benzylamine Derivatives with Epoxides

A widely adopted strategy involves the reaction of N-substituted benzylamines with epoxide derivatives to construct the azetidine ring. The process begins with the preparation of key intermediates such as 2-substituted-(oxiran-2-yl)methyl 4-toluenesulfonates (e.g., 5–7 ) from allyl alcohol derivatives. These epoxides react with N-alkyl-benzylamines (3 ) under basic conditions to form azetidine precursors (2 ).

Critical Steps :

  • Epoxide Activation : Tosylate groups enhance the electrophilicity of epoxides, facilitating nucleophilic attack by benzylamines.
  • Ring Closure : Intramolecular cyclization under superbase conditions (e.g., lithium diisopropylamide/potassium tert-butoxide) induces azetidine formation at −78°C.

Superbase-Mediated Ring Closure

The use of a lithium diisopropylamide/potassium tert-butoxide (LiDA-KOR) superbase in tetrahydrofuran (THF) at cryogenic temperatures (−78°C) ensures high regioselectivity and minimizes side reactions. This method achieves yields exceeding 80% for 2-arylazetidines, with diastereomeric ratios (cis:trans) of up to 3:1 under optimized conditions.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Reaction temperature profoundly impacts both yield and stereochemical outcomes:

Condition Yield (%) Diastereomeric Ratio (cis:trans)
THF, −78°C, LiDA-KOR 85 3:1
THF, 0°C 72 2:1
Dichloromethane, −78°C 58 1.5:1

Lower temperatures favor cis-diastereomers due to reduced thermal motion, enabling tighter transition-state control. Polar aprotic solvents like THF stabilize intermediates, whereas chlorinated solvents reduce yields due to poor solubility.

Catalytic Systems and Reagent Selection

Catalysts : Lewis acids (e.g., BF₃·Et₂O) enhance electrophilicity during hydroxymethylation steps, improving formaldehyde incorporation.
Purification : Silica gel chromatography (ethyl acetate/hexane, 1:3) resolves diastereomers, achieving >95% purity for biological assays.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Scaling azetidine synthesis requires transitioning from batch to continuous flow systems. Key advantages include:

  • Enhanced Heat Transfer : Mitigates exothermic risks during epoxide ring-opening.
  • Improved Mixing : Reduces racemization and byproduct formation.
  • Catalyst Immobilization : Silica-supported ZnCl₂ enables recyclability in benzylation steps.

Cost-Efficiency Metrics

Parameter Batch Process Continuous Flow
Yield (%) 75 88
Purity (%) 92 96
Production Cost ($/kg) 12,500 9,200

Comparative Analysis of Synthetic Methodologies

Traditional vs. Superbase Approaches

Method Yield (%) Diastereoselectivity Scalability
Thermal Cyclization 45–55 Low (1:1) Limited
Superbase-Mediated 80–85 High (3:1) High

The superbase method outperforms thermal routes in both efficiency and stereocontrol, though it requires stringent anhydrous conditions.

Challenges and Limitations

Diastereomer Separation

Despite high cis:trans ratios, chromatographic separation remains labor-intensive. Simulated moving bed (SMB) chromatography offers a scalable alternative but increases capital costs by ~30%.

Sensitivity to Moisture

The LiDA-KOR superbase reacts violently with water, necessitating inert atmospheres (N₂/Ar) and rigorously dried solvents.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-Benzyl-2-(hydroxymethyl)azetidin-2-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like halides and amines can be employed under basic or acidic conditions.

Major Products:

    Oxidation: Formation of benzylideneazetidine derivatives.

    Reduction: Formation of [1-methyl-2-(hydroxymethyl)azetidin-2-yl]methanol.

    Substitution: Formation of various substituted azetidine derivatives.

Scientific Research Applications

[1-Benzyl-2-(hydroxymethyl)azetidin-2-yl]methanol is a chemical compound utilized as a building block in the synthesis of complex molecules, possessing a unique structure that facilitates the creation of diverse chemical libraries for drug discovery and development. The applications of this compound span across chemistry, biology, medicine, and industry.

Scientific Research Applications

Chemistry
In chemistry, this compound serves as a crucial building block for synthesizing complex molecules. Its structure is used to create diverse chemical libraries, which are essential for drug discovery and development. The azetidine ring in the compound can interact with enzymes or receptors, modulating their activity, while the benzyl and hydroxymethyl groups contribute to its binding affinity and specificity.

Biology
In biological research, this compound is studied for its potential biological activity. It acts as a scaffold for developing bioactive molecules that target specific enzymes or receptors.

Medicine
Derivatives of this compound are explored for their therapeutic potential in medicine. These derivatives may exhibit antimicrobial, antiviral, or anticancer properties, making them potential candidates for drug development.

Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in producing polymers, resins, and other advanced materials.

Synthesis and Reactions

The synthesis of this compound typically involves cyclization of precursors under controlled conditions. A common method includes reacting benzylamine with glycidol in the presence of a base to form the azetidine ring, usually under moderate temperatures and inert atmospheres to prevent unwanted side reactions. Industrial production involves similar synthetic routes on a larger scale, potentially using continuous flow reactors and optimized conditions to enhance yield and purity. Purification techniques like recrystallization and chromatography are also employed.

One study details the preparation of a related compound, (2S)-2-((2S,4R)-1-Benzyl-4-(hydroxymethyl)azetidin-2-yl)-N-(tert-butyl)-2-hydroxyacetamide (6 ), involving multiple steps from deprotection to extraction and crystallization, resulting in high yield and purity .

Applications in Drug Discovery

Azetidine derivatives are used as nucleosidase and nucleoside phosphorylase inhibitors . They are also highly soluble in water and phosphate-buffered saline, with low to moderate protein binding, making them suitable for pharmaceutical applications .

Table of Related Compounds and Their Features

Compound NameStructure TypeUnique Features
(1-Benzylpyrrolidin-2-yl)methanolPyrrolidine derivativeExhibits different receptor binding profiles
(1-Methylazetidin-2-yl)methanolAzetidine derivativeLacks the benzyl group; different biological activity
(1-Benzylpiperidin-2-yl)methanolPiperidine derivativeMore stable; different pharmacokinetic properties

Mechanism of Action

The mechanism of action of [1-Benzyl-2-(hydroxymethyl)azetidin-2-yl]methanol involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, modulating their activity. The benzyl and hydroxymethyl groups contribute to the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Heterocycle Substituents Key Features
[1-Benzyl-2-(hydroxymethyl)azetidin-2-yl]methanol Azetidine (4-membered) 1-benzyl, 2-hydroxymethyl High ring strain, dual hydroxymethyl groups for H-bonding, chiral potential
(1-Benzyl-1H-benzimidazol-2-yl)methanol Benzimidazole (fused bicyclic) 1-benzyl, 2-hydroxymethyl Extended π-system for π-π stacking, thermal stability
(1-Benzyl-1H-imidazol-2-yl)methanol Imidazole (5-membered) 1-benzyl, 2-hydroxymethyl Lower ring strain, moderate solubility in polar solvents
N-(Ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol Azetidine (4-membered) Ferrocenylmethyl, diphenylmethanol Catalytic asymmetric applications, redox-active ferrocene moiety

Physicochemical Properties

  • Hydrogen Bonding and Solubility: The hydroxymethyl groups in this compound enhance its solubility in polar solvents like ethanol or water, similar to (1-benzyl-1H-benzimidazol-2-yl)methanol . However, the azetidine core’s smaller size may reduce solubility compared to five-membered imidazole derivatives due to increased molecular rigidity .
  • Thermal Stability :
    Benzimidazole derivatives exhibit higher thermal stability owing to their fused aromatic system, whereas azetidines may decompose at lower temperatures due to ring strain .

Research Findings and Limitations

  • Benzimidazole vs. Azetidine Derivatives :
    Benzimidazoles show superior π-π stacking interactions in solid-state aggregation, critical for crystallinity , whereas azetidines are understudied in this context.
  • Synthetic Challenges : Azetidine synthesis often requires specialized catalysts (e.g., palladium for α-allylation of imines ), whereas benzimidazoles are synthesized via simpler condensation routes .

Q & A

Q. How can researchers differentiate the compound’s biological activity from structurally similar azetidine derivatives?

  • Answer : Perform SAR studies:
  • Key Comparisons :
CompoundKey Structural DifferenceIC₅₀ (μM)
This compoundDual hydroxymethyl groups12.3
1-Benzyl-2-methylazetidineMethyl vs. hydroxymethyl>100
  • Conclusion : Hydroxymethyl groups enhance hydrogen bonding, critical for activity .

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